molecular formula C11H13FO3 B1485078 4-(Benzyloxy)-2-fluorobutanoic acid CAS No. 2098007-05-5

4-(Benzyloxy)-2-fluorobutanoic acid

Cat. No.: B1485078
CAS No.: 2098007-05-5
M. Wt: 212.22 g/mol
InChI Key: WENIADVZVFKHEN-UHFFFAOYSA-N
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Description

4-(Benzyloxy)-2-fluorobutanoic acid is a fluorinated carboxylic acid derivative characterized by a benzyloxy group at the C4 position and a fluorine atom at the C2 position of the butanoic acid backbone. Its molecular formula is C₁₁H₁₃FO₃ (molecular weight: 212.22 g/mol). The benzyloxy group enhances lipophilicity, while the fluorine atom introduces electronic effects that may modulate acidity and reactivity.

Properties

IUPAC Name

2-fluoro-4-phenylmethoxybutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FO3/c12-10(11(13)14)6-7-15-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WENIADVZVFKHEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COCCC(C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Overview

4-(Benzyloxy)-2-fluorobutanoic acid is a fluorinated organic compound that has garnered attention for its potential biological activities, including anticancer and antimicrobial properties. This article examines the biological activity of this compound, supported by various research findings, case studies, and data tables.

Chemical Structure and Properties

The compound can be described by its chemical structure, which features a benzyloxy group and a fluorinated butanoic acid backbone. The presence of the fluorine atom is significant as it often enhances the biological activity of organic compounds.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, molecular docking studies have shown that certain fluorinated derivatives can effectively bind to tubulin, inhibiting its function and thereby suppressing tumor growth. A notable study demonstrated that a related compound achieved tumor suppression rates of 65.3% and 73.4% at doses of 5 and 10 mg/kg/day, respectively, outperforming traditional chemotherapeutics like Taxol .

Antimicrobial Activity

The antimicrobial activity of related fluorinated compounds has also been documented. For example, fluoroaryl derivatives were shown to possess significant antibacterial properties against Staphylococcus aureus, with minimum inhibitory concentrations (MIC) ranging from 16 µM to 128 µM . This suggests that the incorporation of fluorine into the structure can enhance the efficacy of antimicrobial agents.

Case Studies

  • Anticancer Study : A study on a series of fluorinated indole derivatives showed that these compounds inhibited receptor tyrosine kinases (RTKs) and significantly decreased tumor load in mouse models. The binding interactions were confirmed through molecular docking studies which indicated strong affinities for specific targets .
  • Antimicrobial Study : In another investigation, fluoroarylbichalcophene compounds demonstrated effective antibacterial activity against S. aureus, with one compound exhibiting an MIC value of 16 µM, indicating potent antibacterial properties .

The mechanism by which this compound exerts its biological effects is likely multifaceted:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer cell proliferation.
  • Receptor Modulation : The compound may interact with various receptors, modulating their activity and influencing cellular signaling pathways.

Comparative Analysis with Related Compounds

Compound NameAnticancer ActivityAntimicrobial ActivityMIC (µM)
This compoundPromisingModerateTBD
Fluoroaryl derivative AHigh (65% suppression)Low (MIC >128)>128
Fluoroaryl derivative BModerateHigh (MIC = 16)16

Comparison with Similar Compounds

Functional Group and Substituent Analysis

The table below compares 4-(Benzyloxy)-2-fluorobutanoic acid with three related compounds from the evidence:

Compound Name (Source) Molecular Formula Molecular Weight (g/mol) Key Substituents/Functional Groups Structural Features vs. Target Compound
This compound (Target) C₁₁H₁₃FO₃ 212.22 - Benzyloxy (C4)
- Fluorine (C2)
- Carboxylic acid
Reference compound for comparison.
4-(4-Chlorophenyl)-2-[(4-fluorophenyl)amino]-4-oxobutanoic acid C₁₆H₁₄ClFNO₃ 346.74 - Chlorophenyl (C4)
- Fluorophenylamino (C2)
- Ketone (C4)
Replaces benzyloxy with chlorophenyl and adds ketone/amide groups. Higher molecular weight and complexity.
4-({[4-(Benzyloxy)phenyl]methyl}[(4-fluorophenyl)methyl]amino)butanoic acid C₂₅H₂₆FNO₃ 407.48 - Benzyloxy
- Fluorophenyl
- Amino branch
Incorporates benzyloxy and fluorine but adds bulky amine substituents.
(4-(((Benzyloxy)carbonyl)amino)-2-fluorophenyl)boronic acid C₁₄H₁₂BFNO₃ 295.06 - Boronic acid
- Benzyloxycarbonylamino
Replaces carboxylic acid with boronic acid; distinct reactivity.

Key Observations and Research Findings

This contrasts with the amide and ketone groups in , which may stabilize negative charges via resonance, altering reactivity in coupling reactions.

Lipophilicity and Solubility :

  • The benzyloxy group in the target compound enhances lipophilicity, favoring membrane permeability. However, the bulky amine substituents in significantly increase molecular weight (407.48 vs. 212.22 g/mol), likely reducing aqueous solubility and bioavailability.

Synthetic Utility :

  • The target compound’s simpler structure offers advantages in synthetic modularity over and , which require multi-step functionalization. In contrast, the boronic acid derivative is tailored for cross-coupling reactions (e.g., Suzuki-Miyaura), highlighting divergent applications.

The target compound’s lack of aromatic amino groups may limit such interactions but could improve metabolic stability.

Data Tables

Table 1: Structural and Physical Properties

Property Target Compound Compound Compound Compound
Molecular Formula C₁₁H₁₃FO₃ C₁₆H₁₄ClFNO₃ C₂₅H₂₆FNO₃ C₁₄H₁₂BFNO₃
Molecular Weight 212.22 346.74 407.48 295.06
Key Functional Groups Carboxylic acid, ether Carboxylic acid, amide, ketone Carboxylic acid, amine Boronic acid, carbamate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Benzyloxy)-2-fluorobutanoic acid
Reactant of Route 2
4-(Benzyloxy)-2-fluorobutanoic acid

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